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molecular formula C7H10O2 B2521557 Bicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 64725-77-5

Bicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B2521557
M. Wt: 126.155
InChI Key: UOABUWSTCXPWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139534B2

Procedure details

A mixture of 2-oxobicyclo[2.2.1]heptan-1-yl trifluoromethanesulfonate (4.6 g, 18.1 mmol) in 600 mL ethanol/water (60% w/w) and TEA (3.7 g, 36.2 mmol) was heated at 130° C. for 100 h. The mixture was concentrated under reduced pressure and the residue was poured into aqueous hydrochloric acid solution (1 mol/L, 150 mL) and extracted with diethyl ether (3×100 mL). The combined extracts were washed with brine (100 mL) and dried over anhydrous sodium sulfate. The solution was concentrated under reduced pressure to give the crude product which was purified by silica gel column chromatography (10% ethyl acetate in petroleum ether) to give the desired product (1.00 g, 8.09 mmol, yield: 45%). 1H NMR (400 MHz, CDCl3) δ ppm 2.47-2.45 (m, 1H), 1.94-1.90 (m, 4H), 1.79-1.74 (m, 2H), 1.37-1.35 (m, 2H).
Name
2-oxobicyclo[2.2.1]heptan-1-yl trifluoromethanesulfonate
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]12[CH2:13][CH:10]([CH2:11][CH2:12]1)[CH2:9][C:8]2=[O:14])(=O)=O.C([OH:19])C.O>>[C:7]12([C:8]([OH:14])=[O:19])[CH2:9][CH:10]([CH2:13]1)[CH2:11][CH2:12]2 |f:1.2|

Inputs

Step One
Name
2-oxobicyclo[2.2.1]heptan-1-yl trifluoromethanesulfonate
Quantity
4.6 g
Type
reactant
Smiles
FC(S(=O)(=O)OC12C(CC(CC1)C2)=O)(F)F
Name
TEA
Quantity
3.7 g
Type
reactant
Smiles
Name
ethanol water
Quantity
600 mL
Type
reactant
Smiles
C(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into aqueous hydrochloric acid solution (1 mol/L, 150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (10% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C12(CCC(C1)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.09 mmol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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